7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one
Overview
Description
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one (7-QBO) is a novel quinoline compound that has recently been studied for its potential applications in a variety of scientific research fields. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Chemical Structure Elucidation
Compounds related to 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one have been studied for their chemical structures. For instance, 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one was isolated from Melicope moluccana and its chemical structure was elucidated using UV, IR, HRESIMS, and NMR spectroscopy techniques (Tanjung et al., 2017).
Synthesis and Evaluation for Bioactivities
These compounds have been synthesized and evaluated for various bioactivities:
- Synthesis and evaluation of related compounds for antiplatelet and vasorelaxing activities have been conducted. One study synthesized derivatives and assessed their inhibitory activity on high-K+ medium, Ca2+-induced vasoconstriction, and norepinephrine-induced vasoconstrictions (Tzeng et al., 1997).
- Another study focused on synthesizing oxime- and amide-containing quinolin-2(1H)-one derivatives to evaluate their antiproliferative and antiplatelet activities. They found that some derivatives exhibited potent inhibitory activities against platelet aggregation (Chen et al., 2007).
Vasorelaxing Structure-Activity Relationships
A study explored the vasorelaxing structure-activity relationships of alpha-methylidene-gamma-butyrolactone bearing quinolin-2(1H)-ones and their derivatives. This research aimed to determine the most effective compounds for vasorelaxation and their dose-dependent effects (Wang et al., 2001).
Practical Synthesis for Specific Applications
The practical synthesis of related compounds, such as 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, has been developed for specific applications. This process aimed to improve safety and efficiency, indicating the potential industrial relevance of these compounds (Frutos et al., 2006).
properties
IUPAC Name |
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZJLWJYPLYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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